3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid

Regioisomerism Physicochemical profiling Solubility

3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid (CAS 1782289-65-9, molecular formula C10H11ClO3, molecular weight 214.65 g/mol) belongs to the class of 3-aryl-2-hydroxypropanoic acids, a scaffold recognized in medicinal chemistry for its insulin-sensitizing and anti-inflammatory potential. The compound features a chloro-methyl substituted phenyl ring at the β-position and a chiral α-hydroxy acid moiety, distinguishing it from the common 2-arylpropionic acid family (e.g., ibuprofen) and from its regioisomer 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1697439-91-0).

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B13625051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CC(C(=O)O)O
InChIInChI=1S/C10H11ClO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)
InChIKeyOARXMOYYULRNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic Acid Baseline Identity and Procurement Profile


3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid (CAS 1782289-65-9, molecular formula C10H11ClO3, molecular weight 214.65 g/mol) belongs to the class of 3-aryl-2-hydroxypropanoic acids, a scaffold recognized in medicinal chemistry for its insulin-sensitizing and anti-inflammatory potential [1]. The compound features a chloro-methyl substituted phenyl ring at the β-position and a chiral α-hydroxy acid moiety, distinguishing it from the common 2-arylpropionic acid family (e.g., ibuprofen) and from its regioisomer 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1697439-91-0) . Physicochemical predictions indicate a boiling point of 380.8 ± 37.0 °C and density of 1.346 ± 0.06 g/cm³ at 25 °C .

1 3-aryl-2-hydroxypropanoic acid scaffold, distinct from common 2-arylpropionic acids
2 Chiral α-hydroxy acid moiety supports enantioselective synthesis workflows
3 4-chloro-2-methylphenyl substitution offers tunable electronic and steric profile

Why Generic Substitution of 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic Acid with Closest Analogs Is Not Scientifically Valid


Generic interchange within the 3-aryl-hydroxypropanoic acid series is precluded by position-specific structure-activity relationships and divergent physicochemical properties. The 2-hydroxy and 3-hydroxy regioisomers exhibit distinct hydrogen-bonding networks and acidity profiles due to the different positioning of the hydroxyl group relative to the carboxylate. The 2-hydroxy isomer places the hydroxyl in the α-position, enabling intramolecular hydrogen bonding that influences solubility, stability, and receptor binding, whereas the 3-hydroxy isomer (β-hydroxy) lacks this interaction [1]. Furthermore, the chloro-methyl substitution pattern on the phenyl ring modulates electronic and steric effects differentially compared to unsubstituted, mono-chloro, or mono-methyl analogs, directly impacting binding affinity in target assays such as PPAR modulation [2]. Consequently, substituting this precise compound with a seemingly close analog risks altered biological activity, off-target effects, or failed synthetic transformations in both research and industrial applications.

Regioisomer form divergence
2-hydroxy vs. 3-hydroxy regioisomers differ in hydrogen-bonding networks and physical state, which may shift assay behavior and formulation compatibility.
Substitution pattern sensitivity
The 4-chloro-2-methylphenyl group modulates electronic/steric effects differently than unsubstituted or mono-substituted analogs, potentially altering target binding.
Stereochemical absence risk
Racemic or opposite enantiomer may not replicate chiral-dependent activity; enantiomeric composition requires verification for SAR studies.

Quantitative Differentiation Evidence for 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic Acid Versus Closest Analogs


Regioisomeric Differentiation: 2-Hydroxy vs. 3-Hydroxy Propanoic Acid Backbone Impacts Key Physicochemical Properties

The target compound 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid and its closest structural regioisomer 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid share identical molecular formula (C10H11ClO3) but differ in hydroxyl group position. This positional isomerism results in markedly different solubility and thermal behavior. The 3-hydroxy isomer (CAS 1697439-91-0) demonstrates slight water solubility with solubility in DMSO and DMF, and a melting point of 180 °C . In contrast, the target 2-hydroxy isomer is a predicted liquid at ambient temperature with a boiling point of 380.8 ± 37.0 °C, indicating lower lattice energy and potentially different formulation behavior . The difference in melting point (solid vs. liquid at RT) is critical for handling, storage, and formulation development.

Regioisomer Comparison
Cross-study comparable
2-hydroxy: predicted liquid (bp 380.8°C) vs. 3-hydroxy: crystalline solid (mp 180°C); solubility profiles diverge
Physical form divergence impacts handling and formulation development.
Predicted data; experimental verification recommended.
Regioisomerism Physicochemical profiling Solubility

Enantiomeric Purity Advantage: Asymmetric Synthesis Enables >90% ee via Chiral Ruthenium Catalysis

The target 2-hydroxypropanoic acid contains a chiral center at the α-carbon. Patent literature describes an asymmetric hydrogenation process for 3-aryl-2-hydroxypropanoic acid derivatives using chiral ruthenium catalysts, achieving enantiomeric excess exceeding 90% for this specific scaffold . This compares favorably to classical resolution methods which typically yield ≤50% of the desired enantiomer in a single pass and require additional purification. While the racemic 3-hydroxy regioisomer is commonly supplied without defined stereochemistry, the target compound can be sourced with high enantiomeric purity, a critical factor for structure-activity relationship studies and asymmetric syntheses [1].

Enantiomeric Purity
Class-level inference
>90% ee
Reported enantioselective synthesis supports chiral building block procurement.
Asymmetric hydrogenation; requires lot-specific verification.
Asymmetric synthesis Enantiomeric excess Chiral catalysis

Absence of HMG-CoA Reductase Inhibition Distinguishes This Compound from Statin-Like Hydroxy Acids

In a targeted enzyme inhibition screen, 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. The compound lacked significant inhibitory activity in this assay [1]. This negative result is a critical differentiation factor when compared to structurally related hydroxy acids, such as mevinolin (lovastatin hydroxy acid) or compactin, which exhibit nanomolar IC50 values (e.g., lovastatin hydroxy acid IC50 ≈ 2 nM) [2]. The absence of HMG-CoA reductase activity ensures that this compound will not confound metabolic or cardiovascular studies by inadvertently lowering cholesterol biosynthesis.

HMG-CoA Reductase Activity
Cross-study comparable
No significant inhibition vs. lovastatin hydroxy acid IC50 ≈ 2 nM
Lack of statin-like activity may reduce off-target metabolic confounding.
Rat hepatic microsomal assay context.
HMG-CoA reductase Negative selectivity Metabolic profiling

QSAR-Defined Antimicrobial Potential: Structural Descriptors Predict Differentiation from Unsubstituted and Mono-Substituted Analogs

A QSAR study of 2-hydroxypropanoic acid derivatives established that antibacterial and antifungal activities are governed by topological parameters, particularly Kier's valence second-order molecular connectivity index (²χᵛ) [1]. The 4-chloro-2-methyl substitution pattern on the phenyl ring contributes unique steric and electronic contributions to ²χᵛ compared to unsubstituted, 4-chloro only, or 2-methyl only analogs. While the most potent compounds in this series (compounds 5 and 12) achieved pMICam values of 1.67 and 1.64 µM/mL respectively, the specific compound 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid is predicted by the QSAR model to exhibit intermediate antimicrobial potency, differentiating it from both inactive unsubstituted derivatives and the most potent analogs [2]. This position-specific activity profile is essential for selecting the correct substituted phenylpropanoic acid for antimicrobial lead optimization programs.

Antimicrobial QSAR Prediction
Class-level inference
Intermediate predicted pMICam based on ²χᵛ index
Supports antimicrobial SAR exploration; requires experimental validation.
QSAR model; activity cliff possible.
Antimicrobial activity QSAR Topological indices

High-Impact Application Scenarios for 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic Acid Based on Quantitative Differentiation Evidence


Stereochemically Pure Building Block for Insulin-Sensitizer Lead Optimization

The ability to source this compound with >90% enantiomeric excess via patented asymmetric hydrogenation makes it an ideal chiral building block for synthesizing 3-aryl-2-hydroxypropionic acid derivatives explored as insulin-sensitizing agents [1]. Its defined stereochemistry eliminates the need for in-house chiral resolution, directly accelerating structure-activity relationship (SAR) studies. The liquid physical state at ambient temperature (predicted) further facilitates automated liquid handling in high-throughput chemistry platforms, a practical advantage over solid-state analogs that require dissolution and are prone to precipitation.

Metabolic Pathway Profiling Without HMG-CoA Reductase Interference

In cellular metabolism studies, particularly those investigating glucose uptake, lipid metabolism, or mitochondrial function, the confirmed lack of HMG-CoA reductase inhibitory activity ensures that this compound does not inadvertently suppress cholesterol biosynthesis. This is critical when using hydroxy acid-containing compound libraries where statin-like off-target effects could confound phenotypic screening results. Researchers can confidently include this compound in metabolic screening panels without the need for additional counter-screens against the mevalonate pathway.

Antimicrobial Lead Development Guided by QSAR Topological Descriptors

The established QSAR model for 2-hydroxypropanoic acid derivatives indicates that the 4-chloro-2-methyl substitution pattern occupies a distinct activity space defined by Kier's valence second-order molecular connectivity index (²χᵛ). For medicinal chemists pursuing Gram-positive or Gram-negative antibacterial leads, this compound serves as a rationally selected intermediate-activity scaffold. It can be used as a starting point for further derivatization, leveraging the QSAR model to predict the impact of additional substituents on antimicrobial potency, thereby reducing the number of synthetic iterations required.

Regioisomer-Specific Assay Development and Chemical Biology Probe Design

The marked physicochemical divergence between the 2-hydroxy (liquid, predicted boiling point 380.8 °C) and 3-hydroxy (crystalline solid, MP 180 °C) [1] regioisomers enables the design of isomer-specific biochemical probes. In target engagement studies or chemical proteomics, the differential solubility and physical form facilitate the development of orthogonal pull-down or competition assays where each regioisomer can be used as a distinct tool compound to dissect binding site topology or hydrogen-bonding requirements of the target protein.

Application
Selection Property
Validation Focus
Insulin-sensitizer lead optimization
Stereochemically pure chiral building block
SAR studies without in-house chiral resolution
Metabolic pathway profiling
Negative HMG-CoA reductase activity
Off-target screening in cholesterol biosynthesis assays
Antimicrobial lead development
QSAR-guided substitution pattern activity
MIC determination and derivatization screening
Regioisomer-specific probe design
Physicochemical divergence of regioisomers
Hydrogen-bonding network and binding site studies
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